6-Methoxypyrazine-2-carboxamide
Overview
Description
6-Methoxypyrazine-2-carboxamide is a chemical compound with the formula C6H7N3O2 and a molecular weight of 153.14 . It has gained attention in the field of scientific research due to its various applications in numerous fields.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” with oxalyl chloride, followed by a reaction with water . Another method involves the use of dihydrogen peroxide and acetic acid at 70°C for 6 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a methoxy group at the 6-position and a carboxamide group at the 2-position . The InChI code for this compound is 1S/C6H7N3O2/c1-11-5-3-8-2-4(9-5)6(7)10/h2-3H,1H3,(H2,7,10) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 153.14 g/mol . The compound is stable under normal conditions, but its specific physical and chemical properties are not well-documented.Scientific Research Applications
Antidepressant Discovery
A novel series of 3-ethoxyquinoxalin-2-carboxamides, structurally related to 6-Methoxypyrazine-2-carboxamide, have been designed and synthesized as 5-HT3 receptor antagonists. These compounds have shown potential as antidepressants, with the most active compound exhibiting significant anti-depressant-like activity (Mahesh et al., 2011).
RNA Polymerase Inhibition
6-Fluoro-3-hydroxypyrazine-2-carboxamide, a compound structurally related to this compound, has been identified as an RNA polymerase inhibitor. This compound, known commercially as favipiravir, exhibits potent inhibitory activity against RNA viruses both in vitro and in vivo (Shi et al., 2014).
Flavor and Aroma in Food and Beverages
Methoxypyrazines, including this compound, contribute significantly to the aroma and flavor of various vegetables and wines. They are highly odorous compounds with a low olfactory threshold, impacting the sensory characteristics of products like peas, asparagus, and certain wines (Sidhu et al., 2015).
Corrosion Inhibition
N-hydroxypyrazine-2-carboxamide, another compound related to this compound, has been identified as an effective corrosion inhibitor for mild steel in acidic media. It offers a green and non-toxic alternative for protecting metal surfaces, showing high inhibition efficiency and environmentally friendly decomposition (Dewangan et al., 2022).
Mechanism of Action
Target of Action
Pyrazine derivatives, which include 6-Methoxypyrazine-2-carboxamide, are known to have a wide range of pharmacological activities . .
Mode of Action
Pyrazine derivatives have been shown to interact with various biological targets, leading to diverse biological activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Pyrazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
As a pyrazine derivative, it is expected to have diverse biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light exposure and temperature have been reported to influence the content of methoxypyrazines in developing wine grapes . .
Properties
IUPAC Name |
6-methoxypyrazine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5-3-8-2-4(9-5)6(7)10/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHCXTKJQYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878897 | |
Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-86-7 | |
Record name | 6-Methoxy-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36070-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.